Lipophilicity–Polarity Balance Differentiates the 6‑Fluoroindole from the 6‑Bromo and 5‑Methoxy Congeners
The target compound exhibits a computed logP and logD (pH 7.4) both equal to 3.18, with a topological polar surface area (tPSA) of 87.85 Ų (4 H‑bond acceptors, 1 donor) . In contrast, the closest commercially catalogued analog—N‑(1,3‑benzodioxol‑5‑ylmethyl)‑2‑(5‑methoxy‑1H‑indol‑1‑yl)acetamide (CAS 1144441‑85‑9, MW 338.4)—is calculated to have a higher clogP (≈3.81) and a larger H‑bond acceptor count (5 vs 4), resulting in a materially different absorption‑permeability profile . The 6‑bromo analog (MW ≈ 387, predicted clogP ≈ 3.3–3.5) introduces substantially greater molecular weight and halogen‑bonding potential that can alter off‑target promiscuity . These differences are critical when selecting compounds for cellular screening where passive permeability and solubility govern intracellular exposure.
| Evidence Dimension | Computed logP / logD (pH 7.4) / tPSA |
|---|---|
| Target Compound Data | logP = 3.18, logD = 3.18, tPSA = 87.85 Ų |
| Comparator Or Baseline | 5‑Methoxy analog: clogP ≈ 3.81, MW = 338.4; 6‑Bromo analog: MW ≈ 387, predicted clogP ≈ 3.3–3.5 |
| Quantified Difference | ΔclogP ≈ 0.6 units lower vs 5‑OMe; ΔMW ≈ 12 g mol⁻¹ lower vs 5‑OMe; ΔMW ≈ 61 g mol⁻¹ lower vs 6‑Br; HBA count = 4 vs 5 for 5‑OMe |
| Conditions | Computed values (ChemDiv proprietary algorithm); no experimental logD₇.₄ data publicly reported. |
Why This Matters
Lower logP and smaller MW within the same scaffold favour aqueous solubility and Rule‑of‑5 compliance, reducing the risk of attrition due to poor oral bioavailability in later‑stage programmes.
